molecular formula C9H12O3 B14447858 4-Ethoxy-4-methoxycyclohexa-2,5-dien-1-one CAS No. 73010-52-3

4-Ethoxy-4-methoxycyclohexa-2,5-dien-1-one

Cat. No.: B14447858
CAS No.: 73010-52-3
M. Wt: 168.19 g/mol
InChI Key: CAIRFCJHLAVTOR-UHFFFAOYSA-N
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Description

4-Ethoxy-4-methoxycyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes both ethoxy and methoxy functional groups attached to a cyclohexa-2,5-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-4-methoxycyclohexa-2,5-dien-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-4-methoxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into cyclohexanone derivatives.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces cyclohexanone derivatives.

Scientific Research Applications

4-Ethoxy-4-methoxycyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Ethoxy-4-methoxycyclohexa-2,5-dien-1-one exerts its effects involves interactions with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. For instance, its ability to undergo oxidation and reduction reactions can impact cellular redox states and enzyme activities.

Comparison with Similar Compounds

  • 4,4-Dimethoxycyclohexa-2,5-dien-1-one
  • 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one

Comparison: 4-Ethoxy-4-methoxycyclohexa-2,5-dien-1-one is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

73010-52-3

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

4-ethoxy-4-methoxycyclohexa-2,5-dien-1-one

InChI

InChI=1S/C9H12O3/c1-3-12-9(11-2)6-4-8(10)5-7-9/h4-7H,3H2,1-2H3

InChI Key

CAIRFCJHLAVTOR-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C=CC(=O)C=C1)OC

Origin of Product

United States

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